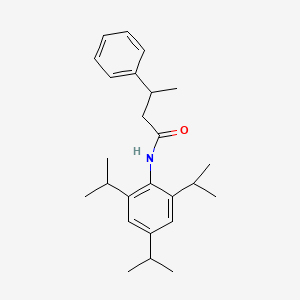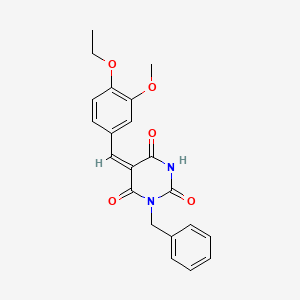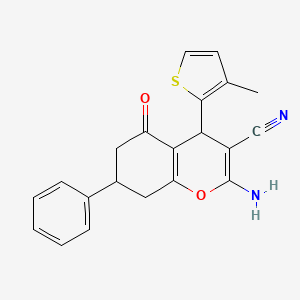
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as BmMT and is widely used in various scientific studies due to its ability to inhibit specific enzymes and proteins.
作用机制
The mechanism of action of BmMT involves the covalent modification of the active site of PTPs and PDIs, leading to their inhibition. BmMT contains a thiol reactive group that reacts with the cysteine residue in the active site of these enzymes, leading to the formation of a covalent bond. This covalent bond prevents the enzyme from carrying out its normal function, leading to its inhibition.
Biochemical and Physiological Effects:
BmMT has been shown to have various biochemical and physiological effects. Inhibition of PTPs by BmMT has been shown to lead to the activation of various signaling pathways such as the insulin signaling pathway, which plays a critical role in glucose homeostasis. Inhibition of PDIs by BmMT has been shown to lead to the accumulation of misfolded proteins in the endoplasmic reticulum, leading to the activation of the unfolded protein response (UPR) pathway. These effects make BmMT a valuable tool in the study of various diseases such as cancer, diabetes, and neurodegenerative disorders.
实验室实验的优点和局限性
BmMT has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit specific enzymes and proteins, allowing for the study of their functions in various cellular processes. Another advantage is its stability and solubility in various solvents, making it easy to handle in the lab. However, one limitation is its potential toxicity, which can affect the viability of cells and tissues. Another limitation is its specificity, which can limit its use in the study of other enzymes and proteins.
未来方向
There are several future directions for the use of BmMT in scientific research. One direction is the study of its effects on other enzymes and proteins that play a critical role in various cellular processes. Another direction is the development of more potent and selective inhibitors based on the structure of BmMT. Additionally, the use of BmMT in drug discovery and development is an area of active research, with the potential to lead to the development of new therapies for various diseases.
合成方法
The synthesis method of BmMT involves the reaction of 4-bromo-2-nitrophenyl 4-(acetylamino)benzenesulfonate with morpholine-4-carbodithioic acid in the presence of a reducing agent such as sodium dithionite. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile and is carried out under mild conditions. The resulting product is then purified using column chromatography to obtain pure BmMT.
科学研究应用
BmMT has been widely used in scientific research due to its ability to inhibit specific enzymes and proteins. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. BmMT has also been shown to inhibit the activity of protein disulfide isomerases (PDIs), which are involved in the folding and maturation of proteins in the endoplasmic reticulum. These inhibitory effects make BmMT a valuable tool in the study of various diseases such as cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5S2/c1-13(23)21-15-3-5-16(6-4-15)29(24,25)27-18-7-2-14(20)12-17(18)19(28)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXDPEIGFNNXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4934895.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)

![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)
![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)




![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)
![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)
